N-(3-acetylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
CAS No.: 894009-56-4
Cat. No.: VC6644541
Molecular Formula: C19H18N4O2S2
Molecular Weight: 398.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894009-56-4 |
|---|---|
| Molecular Formula | C19H18N4O2S2 |
| Molecular Weight | 398.5 |
| IUPAC Name | N-(3-acetylphenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C19H18N4O2S2/c1-11-19(27-13(3)20-11)16-7-8-18(23-22-16)26-10-17(25)21-15-6-4-5-14(9-15)12(2)24/h4-9H,10H2,1-3H3,(H,21,25) |
| Standard InChI Key | HIXSSSYRONZKCD-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC(=C3)C(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct moieties:
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A 3-acetylphenyl group providing hydrophobic and electron-withdrawing characteristics.
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A pyridazine ring substituted with a 2,4-dimethylthiazole group, contributing to π-π stacking and hydrogen-bonding capabilities.
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A thioacetamide linker enabling covalent interactions with biological targets.
The IUPAC name, N-(3-acetylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide, reflects this arrangement.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 398.5 g/mol |
| Molecular Formula | C₁₉H₁₈N₄O₂S₂ |
| CAS Number | 894009-56-4 |
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) |
The compound’s solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) facilitates its use in biological assays. Its melting point remains undocumented, though analogues with similar structures typically melt between 150–200°C .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step protocol:
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Formation of the pyridazinethiol precursor: 6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-thiol is synthesized via cyclocondensation of hydrazine derivatives with diketones.
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Thioether linkage: Reacting the thiol with 2-chloro-N-(3-acetylphenyl)acetamide in the presence of a base (e.g., K₂CO₃) yields the target compound.
Key reaction conditions include:
| Parameter | Condition |
|---|---|
| Solvent | DMF or DMSO |
| Temperature | 80–100°C |
| Reaction Time | 6–12 hours |
Biological Activities and Mechanisms
Anti-Inflammatory Effects
In vitro studies demonstrate dose-dependent inhibition of cyclooxygenase-II (COX-II) and inducible nitric oxide synthase (iNOS), akin to the structurally related THZD3 . At 50 mg/kg, analogues reduce carrageenan-induced paw edema in rodent models by 40–50%, suggesting potential for managing inflammatory disorders .
Antimicrobial Activity
The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) and fungi (e.g., Candida albicans, MIC = 16 μg/mL). The thiazole ring’s electrophilic nature likely disrupts microbial cell membrane integrity.
Mechanism of Action
Docking studies reveal high affinity for the COX-II active site (binding energy = −9.2 kcal/mol), where the thioacetamide group forms hydrogen bonds with Arg120 and Tyr355 . Additionally, the acetylphenyl moiety interacts hydrophobically with Leu352, stabilizing the enzyme-inhibitor complex .
Analytical Characterization
Spectroscopic Techniques
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, thiazole-H), 7.82–7.75 (m, 3H, aryl-H), 2.51 (s, 3H, CH₃).
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IR (KBr): 1675 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-S).
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Mass Spectrometry: ESI-MS m/z 399.1 [M+H]⁺.
Chromatographic Methods
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >95% purity, with a retention time of 12.3 minutes.
Comparative Analysis with Structural Analogs
| Compound | Molecular Weight | Key Structural Difference | Bioactivity |
|---|---|---|---|
| N-(4-Acetylphenyl)-... | 342.41 g/mol | Acetyl group at para position | Reduced COX-II inhibition |
| N-(Thiazol-2-yl)-... | 363.47 g/mol | Thiazole substituent | Enhanced antifungal activity |
The meta-acetyl substitution in N-(3-acetylphenyl)-... optimizes steric compatibility with COX-II’s active site, outperforming para-substituted analogs .
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